6-Aza-2'-deoxyuridine

Description

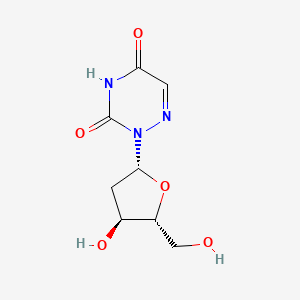

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O5 |

|---|---|

Molecular Weight |

229.19 g/mol |

IUPAC Name |

2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 |

InChI Key |

MDYXMIBUOJQPHR-HBPOCXIASA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C=N2)CO)O |

Canonical SMILES |

C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O |

Synonyms |

6-aza-2'-deoxyuridine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Derivatization of 6-Aza-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-aza-2'-deoxyuridine and its novel derivatives. It includes detailed experimental protocols, quantitative biological data, and visualizations of synthetic workflows and relevant signaling pathways. This compound, a pyrimidine (B1678525) nucleoside analog, and its derivatives are of significant interest due to their potential as antiviral and antitumor agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or incorporation into nucleic acids, leading to disruption of cellular processes.[3][4]

Core Synthesis of this compound and its Derivatives

The primary method for synthesizing this compound and its 5-substituted derivatives is through the condensation of a silylated 6-azauracil (B101635) base with a protected 2-deoxyribose sugar derivative.[5][6] This is often followed by deprotection steps to yield the final nucleoside. A common precursor for the sugar moiety is 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride.[5][6] For solid-phase synthesis of oligonucleotides containing this compound, protection of the nitrogen at the 3-position of the azauracil ring, for instance with an o-anisoyl group, is necessary to prevent side reactions due to the nucleobase's acidity (pKa of 6.8).[7][8]

Enzymatic synthesis presents an alternative route, utilizing enzymes like purine (B94841) nucleoside phosphorylase (PNP) for transglycosylation, where a deoxyribose donor is transferred to the 6-azauracil base.[9]

A general workflow for the chemical synthesis and evaluation of this compound derivatives is outlined below.

Experimental Protocols

Synthesis of 5-(2-Thienyl)-6-aza-2'-deoxyuridine[5]

-

Preparation of Silylated Base : A mixture of 5-(2-thienyl)-6-azauracil (3.5 mmol) and 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride (1.2 g, 3.1 mmol) in 30 ml of dry chloroform (B151607) is stirred in a stoppered flask at room temperature for 12 hours.

-

Work-up : The reaction mixture is evaporated to dryness under vacuum at 45°C. The residue is treated with 25 ml of methanol (B129727) to yield the blocked nucleoside.

-

Deblocking : The blocked nucleoside is treated with 0.1M sodium methoxide (B1231860) in methanol to give 5-(2-thienyl)-6-aza-2'-deoxyuridine. The yield for this step is approximately 84.9%.

Synthesis of 6-Aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine[5][6]

-

Acetylation : The precursor nucleoside, 5-(2-thienyl)-6-aza-2'-deoxyuridine, is acetylated.

-

Bromination : The acetylated nucleoside is then brominated using Br₂/CCl₄.

-

Deblocking : The acyl groups are removed with methanolic ammonia (B1221849) to yield the final product, 6-aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine, with a yield of 62.3%.[5]

Mechanism of Action and Signaling Pathways

This compound and its derivatives, like other nucleoside analogs, must be phosphorylated intracellularly to their active triphosphate form. This process is initiated by deoxycytidine kinase (dCK).[10] The active 5'-monophosphate form of this compound can act as an inhibitor of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP).[3] Inhibition of TS leads to a depletion of dTMP pools, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4]

Furthermore, the ribonucleoside counterpart, 6-azauridine, has been shown to induce autophagy-mediated cell death through a pathway dependent on p53 and AMPK.[11] This suggests that derivatives of this compound might also engage similar pathways to exert their cytotoxic effects.

References

- 1. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Aza-2'-deoxyuridine: Biochemical and Physical Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Aza-2'-deoxyuridine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology due to its potential as an anticancer and antiviral agent. As an antimetabolite, its primary mechanism of action is believed to be the inhibition of DNA synthesis, leading to cytotoxic effects in rapidly proliferating cells. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its molecular mechanisms of action, including its role in inducing autophagy-mediated cell death.

Physicochemical Properties

This compound is a white solid with the molecular formula C₈H₁₁N₃O₅ and a molecular weight of 229.19 g/mol .[1] Key physical and chemical properties are summarized in the table below. The presence of the nitrogen atom at the 6-position of the uracil (B121893) ring significantly influences its electronic properties and biological activity compared to the natural nucleoside, 2'-deoxyuridine.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N₃O₅ | [1] |

| Molecular Weight | 229.19 g/mol | [1] |

| Melting Point | 182 °C | [2] |

| pKa (predicted) | 7.88 ± 0.20 | [2] |

| Density (predicted) | 1.90 ± 0.1 g/cm³ | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95.0% | [3] |

| CAS Number | 20500-29-2 | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the glycosylation of a protected 6-azauracil (B101635) derivative with a protected 2-deoxyribose sugar, followed by deprotection.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the Silyl-Hilbert-Johnson reaction. The following is a generalized protocol based on published methods:

-

Silylation of 6-Azauracil: 6-Azauracil is silylated to increase its solubility and reactivity. This is typically done by refluxing with an excess of a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate (B86663) or chlorotrimethylsilane (B32843) (TMSCl), in a dry aprotic solvent like acetonitrile (B52724) until the solution becomes clear. The excess silylating agent and solvent are then removed under reduced pressure to yield the silylated 6-azauracil.

-

Glycosylation: The silylated 6-azauracil is dissolved in a dry, inert solvent such as acetonitrile or 1,2-dichloroethane. A protected 2-deoxyribose derivative, for example, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose, is added to the solution. A Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is then added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of the Protected Nucleoside: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude protected nucleoside is purified by column chromatography on silica (B1680970) gel.

-

Deprotection: The purified, protected nucleoside is deprotected to yield this compound. A common method is Zemplén deacylation, where the protected nucleoside is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide (B1231860) is added. The reaction is stirred at room temperature until TLC indicates the complete removal of the protecting groups.

-

Final Purification and Characterization: The reaction mixture is neutralized with an acidic resin (e.g., Dowex-50 H⁺) or acetic acid, filtered, and the filtrate is concentrated. The final product is purified by recrystallization or column chromatography. The structure and purity of this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of this compound

General workflow for the synthesis of this compound.

Biochemical Properties and Mechanism of Action

This compound exerts its biological effects primarily through its role as an antimetabolite. Upon cellular uptake, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate. This active metabolite can then interfere with nucleic acid synthesis.

Enzymatic Interactions and Antitumor Activity

As a nucleoside analog, this compound's biological activity is dependent on its interaction with various enzymes involved in nucleotide metabolism and DNA replication. It has been shown that 6-aza-dUMP, the monophosphate form, is a weak inhibitor of mycobacterial thymidylate synthase (ThyX), with a 33% inhibition at a concentration of 50 μM.[4] Furthermore, 6-aza-dTMP is recognized as a substrate by mycobacterial thymidine (B127349) monophosphate kinase (TMPKmt).[4] The antitumor activity of purine (B94841) nucleoside analogs like this compound is attributed to their ability to inhibit DNA synthesis and induce apoptosis.[2]

Table 2: Biological Activity of this compound and its Derivatives

| Compound/Derivative | Target/Assay | Activity | Reference(s) |

| 6-Aza-dUMP | Mycobacterial ThyX | 33% inhibition at 50 μM | [4] |

| 6-Aza-dTMP | Mycobacterial TMPKmt | Substrate | [4] |

Signaling Pathways in this compound-Induced Cell Death

While the direct inhibition of DNA synthesis is a key mechanism, recent studies on the related compound 6-azauridine (B1663090) (the ribonucleoside counterpart) have elucidated a more complex mechanism of action involving the induction of autophagy-mediated cell death.[5][6] This process is dependent on the activation of AMP-activated protein kinase (AMPK) and is p53-dependent.[5][6] It is highly probable that this compound induces cytotoxicity through a similar pathway.

The proposed mechanism involves the following steps:

-

AMPK Activation: this compound treatment leads to the activation of AMPK, a key cellular energy sensor.

-

Autophagy Induction: Activated AMPK promotes the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.

-

p53-Dependent Apoptosis: In cells with functional p53, the induction of autophagy contributes to the triggering of apoptosis, or programmed cell death.

Proposed signaling pathway for this compound-induced cell death.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO or PBS) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of around 630 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Impact on DNA Structure and Stability

The incorporation of this compound into DNA can affect the stability and conformation of the DNA duplex. Due to the pKa of the 6-azauracil base being close to neutral pH (pKa ≈ 6.8), the stability of oligonucleotide duplexes containing this modification is pH-dependent.[7] Deprotonation of the nucleobase under neutral or slightly alkaline conditions can lead to a destabilization of the DNA duplex.[7]

Conclusion

This compound is a promising nucleoside analog with demonstrated potential as an anticancer and antiviral agent. Its mechanism of action, centered around the inhibition of DNA synthesis and the induction of autophagy-mediated cell death, makes it an attractive candidate for further drug development. The synthetic routes are well-established, and a variety of biological assays can be employed to evaluate its efficacy. Further research into the specific molecular interactions and downstream signaling events will be crucial for optimizing its therapeutic potential and for the rational design of next-generation analogs with improved activity and selectivity.

References

- 1. This compound | 20500-29-2 [chemicalbook.com]

- 2. This compound CAS#: 20500-29-2 [m.chemicalbook.com]

- 3. This compound - CD BioGlyco [bioglyco.com]

- 4. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Nucleoside Analog: Early Research and Discovery of 6-Aza-2'-deoxyuridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent antiviral and antineoplastic agents in the mid-20th century led to the exploration of a vast chemical landscape, with nucleoside analogs emerging as a particularly promising class of molecules. By mimicking the natural building blocks of nucleic acids, these synthetic compounds have the potential to disrupt viral replication and cancer cell proliferation. Among these, 6-Aza-2'-deoxyuridine, and its closely related ribonucleoside counterpart, 6-azauridine (B1663090), represent a significant chapter in the history of chemotherapy. This technical guide delves into the early research and discovery of this compound, detailing its initial synthesis, key biological findings, and the foundational experimental methodologies that paved the way for future drug development.

I. Early Synthesis of this compound and its Derivatives

A common synthetic route for 5-substituted-6-aza-2'-deoxyuridines, which were investigated for their antiviral properties, involved the condensation of silylated 5-substituted-6-azauracil with 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride. This reaction typically yielded the protected β-anomer, which could then be deprotected to afford the final nucleoside analog.

Experimental Protocols

General Synthesis of 5-Substituted-6-aza-2'-deoxyuridines:

-

Silylation of the Heterocyclic Base: The 5-substituted-6-azauracil is refluxed with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), in the presence of a catalyst like ammonium (B1175870) sulfate, to produce the silylated derivative. This step increases the solubility of the base in organic solvents and activates it for the subsequent glycosylation reaction.

-

Glycosylation: The silylated base is then dissolved in an anhydrous organic solvent, such as chloroform (B151607) or acetonitrile. To this solution, 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride (a protected deoxyribose sugar) is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the protected nucleoside.

-

Deprotection: The protecting groups (p-toluoyl) are removed by treating the protected nucleoside with a solution of sodium methoxide (B1231860) in methanol. The reaction is neutralized with an acid, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or chromatography to yield the final 5-substituted-6-aza-2'-deoxyuridine.

II. Biological Activity and Mechanism of Action

The primary biological activities of 6-azapyrimidine nucleosides, including 6-azauridine and by extension this compound, were identified as antineoplastic and antiviral. The underlying mechanism of action was found to be the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.

Antineoplastic Activity

Early studies demonstrated that 6-azauracil (B101635) and its derivatives possessed carcinostatic activity against a number of experimental tumors.[1] The antiproliferative effect was attributed to the disruption of nucleic acid synthesis in rapidly dividing cancer cells.

Antiviral Activity

The antiviral potential of 6-azauridine and its derivatives was explored against a range of DNA and RNA viruses. Notably, derivatives of this compound were synthesized and tested for their activity against Herpes Simplex Virus type 1 (HSV-1).

Data Presentation: Antiviral Activity of this compound Derivatives

| Compound | Virus | Assay | Endpoint | Value | Citation |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | HSV-1 | Plaque Reduction | ID50 | 8 µg/mL | [2] |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Plaque Reduction | ID50 | 0.015 µg/mL | [2] |

Mechanism of Action: Inhibition of Orotidylic Acid Decarboxylase

The key to the biological activity of 6-azauridine lies in its intracellular conversion to 6-azauridine-5'-monophosphate (B1206782) (6-aza-UMP). This phosphorylation is catalyzed by the enzyme uridine (B1682114) kinase. 6-aza-UMP is a potent competitive inhibitor of orotidylic acid decarboxylase (ODCase), the enzyme that catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP). By blocking this crucial step, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This disruption of nucleic acid synthesis is the primary mechanism behind its antineoplastic and antiviral effects.[3][4][5]

Data Presentation: Inhibition of Orotidylic Acid Decarboxylase by 6-Azauridine-5'-monophosphate

| Enzyme Source | Inhibitor | Substrate | Inhibition Type | Ki | Citation |

| Yeast | 6-Azauridine-5'-monophosphate | Orotidine-5'-monophosphate | Competitive | 7-8 x 10-7 M | [6] |

Signaling Pathway: Mechanism of Action of 6-Azauridine

References

- 1. Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Antiviral Activity of 6-Aza-2'-deoxyuridine Against RNA Viruses: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The high mutation rates and adaptability of these viruses necessitate the development of broad-spectrum antiviral agents. Nucleoside analogs represent a clinically successful class of antiviral drugs that can interfere with viral replication. This technical guide focuses on the antiviral potential of 6-Aza-2'-deoxyuridine, a pyrimidine (B1678525) analog, against a range of RNA viruses. We will delve into its mechanism of action, summarize the available quantitative data for related compounds, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

The primary antiviral mechanism of 6-azauridine (B1663090), the parent compound of this compound, is the inhibition of the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential building blocks for viral RNA synthesis.[2] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their replication.[2]

6-Azauridine is intracellularly phosphorylated to 6-azauridine 5'-monophosphate (6-aza-UMP), which is a potent inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase).[3] This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP).[3][4] By blocking ODCase, 6-azauridine derivatives deplete the intracellular pool of pyrimidine nucleotides, thereby hindering viral RNA replication.[1][5] This mechanism provides a broad-spectrum antiviral strategy, as it targets a host cellular pathway essential for the replication of numerous viruses.[6]

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Antiviral Activity

While direct quantitative data for this compound against a broad panel of RNA viruses is limited in publicly available literature, studies on closely related 6-azapyrimidine nucleosides demonstrate promising antiviral activity. This suggests that this compound warrants further investigation as a potential antiviral agent.

Table 1: Antiviral Activity of Related 6-Azapyrimidine Nucleosides

| Compound Name | Virus | Cell Line | Assay Type | IC50 / EC50 / ID50 | Selectivity Index (SI) | Reference |

| 6-Aza-2-hydroxyimino-5-methyluridine | Zika Virus (ZIKV) | - | - | EC50: 3.2 µM | - | [7] |

| Peracetylated 6-Aza-2-hydroxyimino-5-methyluridine | Human Respiratory Syncytial Virus (HRSV) | - | - | EC50: 5.2 µM | - | [7] |

| 4-thiono-2-hydroxyimino derivative | Zika Virus (ZIKV) | - | - | EC50: 2.4 µM | - | [7] |

| 4-thiono-2-hydroxyimino derivative | Human Respiratory Syncytial Virus (HRSV) | - | - | EC50: 6.1 µM | - | [7] |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus-1 (HSV-1) | - | - | ID50: 8 µg/mL | - | [2] |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus-2 (HSV-2) | - | - | ID50: 190 µg/mL | - | [2] |

Note: Data for HSV-1 and HSV-2 (DNA viruses) are included to provide a broader context of the antiviral potential of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

96-well or 6-well plates

-

Virus stock (e.g., Influenza, RSV, Dengue, Zika, Poliovirus)

-

This compound stock solution (in DMSO)

-

Culture medium (e.g., DMEM with 2% FBS)

-

Agarose or methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed 96-well or 6-well plates with Vero cells to form a confluent monolayer overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and add the overlay medium containing the various concentrations of this compound. Include a no-drug control.

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of the compound compared to the no-drug control.

-

Plot the percentage of plaque reduction against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

-

Susceptible host cells in 24- or 48-well plates

-

Virus stock

-

This compound stock solution

-

Culture medium

-

Reagents for virus titration (e.g., for plaque assay or TCID50 assay)

Procedure:

-

Seed cells in 24- or 48-well plates to form a confluent monolayer.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of the compound.

-

Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvest the culture supernatant (and/or cell lysates).

-

Determine the viral titer in the harvested samples using a standard titration method such as a plaque assay or a TCID50 assay.

-

Calculate the reduction in virus yield for each compound concentration compared to the untreated control.

-

Determine the EC50 value, the concentration of the compound that reduces the virus yield by 50%.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Vero cells (or other relevant cell line) in 96-well plates

-

This compound stock solution

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for the same duration as the antiviral assays. Include untreated cell controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow Visualization

A systematic workflow is essential for the efficient screening and evaluation of potential antiviral compounds.

References

- 1. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia | EMBO Molecular Medicine [link.springer.com]

- 2. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 7. pubs.rsc.org [pubs.rsc.org]

6-Aza-2'-deoxyuridine: An In-Depth Technical Guide for Cancer Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aza-2'-deoxyuridine is a synthetic pyrimidine (B1678525) nucleoside analog that has been investigated for its potential therapeutic properties. As an analog of the natural nucleoside deoxyuridine, it has the potential to interfere with nucleic acid metabolism, a key target in cancer chemotherapy. While research into its specific anticancer effects is limited, its structural similarity to other clinically relevant nucleoside analogs, such as 5-Fluorouracil and 5-aza-2'-deoxycytidine, suggests it may warrant further investigation as a cytostatic or cytotoxic agent. This technical guide provides a comprehensive overview of the available information on this compound and outlines standard experimental protocols for its evaluation as a potential cancer therapeutic.

Synthesis of this compound

The synthesis of this compound and its derivatives has been described in the scientific literature. A common method involves the condensation of a silylated 6-azauracil (B101635) derivative with a protected 2-deoxyribose derivative.

A general synthetic scheme involves the following steps:

-

Preparation of the Silylated Base: 6-azauracil is silylated, typically using hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium (B1175870) sulfate, to increase its solubility and reactivity.

-

Glycosylation: The silylated 6-azauracil is then coupled with a protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride. This reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or chloroform.

-

Deblocking: The protecting groups on the deoxyribose moiety are removed. For example, p-toluoyl groups can be removed by treatment with a base such as sodium methoxide (B1231860) in methanol.

This synthetic approach allows for the production of this compound for preclinical evaluation.

Potential Mechanism of Action

While the specific mechanism of action for this compound in cancer cells has not been extensively elucidated, its structural characteristics suggest several potential pathways through which it could exert an anticancer effect. As a nucleoside analog, it is likely to be taken up by cells and phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog could then interfere with nucleic acid synthesis and function in several ways:

-

Inhibition of DNA Synthesis: The triphosphate of this compound could act as a competitive inhibitor of DNA polymerases, thereby halting DNA replication.

-

Incorporation into DNA: If incorporated into the growing DNA chain, the presence of the nitrogen atom at the 6-position of the uracil (B121893) ring could disrupt the normal DNA structure and function, potentially leading to DNA damage and cell cycle arrest or apoptosis. Nucleoside analogs are known to inhibit DNA replication by depleting nucleotide pools or by being incorporated into newly synthesized DNA and blocking the progression of the replication fork[1].

-

Inhibition of Pyrimidine Metabolism: The monophosphate form of this compound could potentially inhibit key enzymes in the pyrimidine biosynthesis pathway, such as thymidylate synthase, leading to a depletion of thymidine (B127349) triphosphate (dTTP) required for DNA synthesis.

It is important to note that these are hypothesized mechanisms based on the activity of other nucleoside analogs. The related compound, 6-Azauridine, has been shown to induce autophagy-mediated cell death in cancer cells through a p53 and AMPK-dependent pathway. This suggests that this compound might also induce cell death through complex signaling pathways beyond direct interference with DNA synthesis.

Quantitative Data

Extensive searches of the scientific literature did not yield specific quantitative data on the anticancer efficacy of this compound, such as IC50 values against various cancer cell lines or in vivo tumor growth inhibition data from xenograft models. The following tables are provided as a template for how such data should be structured and presented once it becomes available through future research.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast | Data not available |

| e.g., A549 | Lung | Data not available |

| e.g., HCT116 | Colon | Data not available |

| e.g., U87 MG | Glioblastoma | Data not available |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Cell Line | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| e.g., Nude Mice | e.g., HCT116 | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, standard experimental protocols that can be utilized to evaluate the anticancer potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3][4]

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[5][6][7][8][9]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][7][8][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, oral) according to a predetermined dosing schedule. Administer vehicle to the control group.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

-

Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Calculate tumor growth inhibition and assess any signs of toxicity.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for 6-Azauridine-induced autophagy.

Experimental Workflow

Caption: General workflow for preclinical evaluation of a potential anticancer compound.

Conclusion

This compound remains a largely unexplored nucleoside analog in the context of cancer therapy. While its synthesis has been described, there is a notable absence of publicly available data on its biological activity in cancer models. Based on its chemical structure and the known mechanisms of related compounds, it holds theoretical potential as an anticancer agent. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Further research, beginning with comprehensive in vitro screening followed by in vivo validation, is necessary to determine if this compound or its derivatives can be developed into effective cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Flow Cytometry and Cellular Imaging Facility — North Campus Standard Operating Procedures | MD Anderson Cancer Center [mdanderson.org]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. kumc.edu [kumc.edu]

- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 8. abpbio.com [abpbio.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 6-Aza-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aza-2'-deoxyuridine (6-aza-dUrd) is a synthetic pyrimidine (B1678525) nucleoside analog with potential applications in cancer chemotherapy and virology. Its mechanism of action is predicated on its intracellular uptake, metabolic activation to phosphorylated derivatives, and subsequent interference with key cellular processes, primarily DNA synthesis. This technical guide provides a comprehensive overview of the current understanding of the cellular transport and metabolic fate of this compound, offering insights for researchers and professionals involved in drug development.

Cellular Uptake of this compound

The entry of the hydrophilic this compound molecule into the cell is a critical first step for its pharmacological activity. This process is mediated by specialized membrane proteins known as nucleoside transporters. While specific kinetic data for this compound transport are limited, its uptake is understood to occur via the two major families of human nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[1][2]

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The most well-characterized members are hENT1 and hENT2. Given that this compound is a deoxyuridine analog, it is anticipated to be a substrate for these transporters, similar to other pyrimidine nucleosides.

Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. The three main types are hCNT1 (pyrimidine-selective), hCNT2 (purine-selective), and hCNT3 (broad selectivity). It is plausible that hCNT1 and hCNT3 are involved in the active transport of this compound into cells.[1]

Experimental Workflow for Cellular Uptake Analysis

Workflow for a radiolabeled this compound uptake assay.

Intracellular Metabolism of this compound

Once inside the cell, this compound undergoes a series of enzymatic conversions to exert its cytotoxic effects. This metabolic activation is a phosphorylation cascade, converting the nucleoside into its mono-, di-, and triphosphate forms.

2.1. Phosphorylation to Active Metabolites

The primary pathway for the activation of this compound is sequential phosphorylation:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (6-aza-dUMP). This reaction is catalyzed by thymidine (B127349) kinase (TK). Both cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) are capable of phosphorylating a wide range of pyrimidine nucleoside analogs and are likely responsible for this initial step.[3][4]

-

Diphosphorylation: 6-aza-dUMP is further phosphorylated to this compound diphosphate (B83284) (6-aza-dUDP) by thymidylate kinase (TMPK). Studies on mycobacterial TMPK have shown that 6-aza-dTMP (a close analog) can act as a substrate.[5]

-

Triphosphorylation: Finally, 6-aza-dUDP is converted to the active triphosphate form, this compound triphosphate (6-aza-dUTP), by nucleoside diphosphate kinases (NDPKs).

Metabolic Activation Pathway of this compound

The metabolic activation pathway of this compound.

2.2. Mechanism of Action of Active Metabolites

The phosphorylated metabolites of this compound interfere with normal cellular functions through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The monophosphate metabolite, 6-aza-dUMP, is a structural analog of the natural substrate of thymidylate synthase, deoxyuridine monophosphate (dUMP). Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6] 6-aza-dUMP can competitively inhibit thymidylate synthase, leading to a depletion of the intracellular dTTP pool and subsequent disruption of DNA replication.[5][7]

-

Incorporation into DNA: The triphosphate metabolite, 6-aza-dUTP, can be recognized by DNA polymerases and incorporated into newly synthesized DNA strands in place of deoxythymidine triphosphate (dTTP). The presence of the nitrogen atom at the 6-position of the uracil (B121893) ring can alter the structure and stability of the DNA, potentially leading to DNA damage and apoptosis.

2.3. Catabolism

The catabolism of this compound is less well-characterized. However, based on the degradation pathways of other pyrimidine nucleosides, it is likely catabolized by thymidine phosphorylase, which would cleave the glycosidic bond to release 6-azauracil (B101635) and 2-deoxyribose-1-phosphate. 6-azauracil can then be further degraded.

Quantitative Data on Metabolism and Inhibition

While comprehensive quantitative data for this compound in human cells is sparse, some information can be gleaned from studies on its analogs and related enzymes.

Table 1: Inhibition of Mycobacterial Thymidylate Synthase (ThyX) by 6-aza-dUMP Analogs [5]

| Compound | Concentration (µM) | % Inhibition |

| 6-aza-dUMP | 50 | 33 |

Note: This data is for mycobacterial ThyX and may not directly translate to human thymidylate synthase.

Experimental Protocols

4.1. Cellular Uptake Assay using Radiolabeled this compound

This protocol is adapted from general methods for studying nucleoside uptake.[8]

Materials:

-

Cultured mammalian cells

-

Multi-well cell culture plates (e.g., 24-well)

-

Radiolabeled [³H]-6-Aza-2'-deoxyuridine

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Stop solution (ice-cold uptake buffer with a high concentration of unlabeled thymidine or uridine)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagent (e.g., BCA kit)

Procedure:

-

Seed cells in multi-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed uptake buffer.

-

To determine specific uptake, pre-incubate a subset of wells with a high concentration of a known nucleoside transport inhibitor (e.g., nitrobenzylmercaptopurine riboside - NBMPR for ENTs) for 15-30 minutes.

-

Initiate the uptake by adding uptake buffer containing a known concentration of [³H]-6-Aza-2'-deoxyuridine to each well.

-

Incubate for various time points (e.g., 30 seconds to 30 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay.

-

Calculate the uptake of [³H]-6-Aza-2'-deoxyuridine in pmol/mg protein/min.

4.2. Analysis of Intracellular Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guide for the analysis of intracellular nucleoside and nucleotide pools.[9][10]

Materials:

-

Cultured cells treated with this compound

-

Cold perchloric acid (PCA) or trichloroacetic acid (TCA) solution

-

Neutralizing solution (e.g., K₂CO₃)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase buffers (e.g., phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium (B224687) phosphate)

-

Standards for this compound, 6-aza-dUMP, 6-aza-dUDP, and 6-aza-dUTP

Procedure:

-

Culture cells to the desired density and treat with this compound for the desired time.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract the intracellular metabolites by adding cold PCA or TCA solution to the cell pellet.

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and neutralize with the neutralizing solution.

-

Centrifuge to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC system.

-

Separate the metabolites using a suitable gradient elution program.

-

Detect the compounds by their UV absorbance at an appropriate wavelength (e.g., around 260 nm).

-

Quantify the metabolites by comparing their peak areas to those of the known standards.

4.3. In Vitro Phosphorylation Assay

This protocol can be used to assess the ability of cellular kinases to phosphorylate this compound.[11]

Materials:

-

Cell lysate or purified thymidine kinase

-

[γ-³²P]ATP

-

This compound

-

Reaction buffer (containing MgCl₂, DTT, etc.)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, [γ-³²P]ATP, and varying concentrations of this compound.

-

Initiate the reaction by adding the cell lysate or purified kinase.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding EDTA or by heat inactivation.

-

Spot a small aliquot of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate the unreacted [γ-³²P]ATP from the phosphorylated product, [³²P]-6-aza-dUMP.

-

Visualize and quantify the radioactive spots using a phosphorimager or autoradiography.

-

Calculate the rate of phosphorylation.

Conclusion

This compound is a promising nucleoside analog whose cellular activity is dependent on its efficient uptake and metabolic activation. While the general pathways of its transport and metabolism can be inferred from related compounds, a detailed quantitative understanding in human cells is still an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the specific kinetic parameters and intracellular fate of this compound, which will be crucial for its continued development as a therapeutic agent.

References

- 1. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, physiological role, and specific inhibitors of human thymidine kinase 2 (TK2): present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic Deoxynucleoside and Gene Therapies for Thymidine Kinase 2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Effects of 6-Aza-2'-deoxyuridine on Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aza-2'-deoxyuridine, a synthetic pyrimidine (B1678525) nucleoside analog, exerts its primary biological effects through the targeted disruption of de novo pyrimidine biosynthesis. Following cellular uptake and metabolic activation to its 5'-monophosphate form, it acts as a potent competitive inhibitor of orotidine (B106555) 5'-phosphate decarboxylase (ODCase). This inhibition blocks the final step in the synthesis of uridine (B1682114) monophosphate (UMP), leading to a depletion of downstream pyrimidine nucleotides essential for DNA and RNA synthesis. The consequential accumulation of the substrate orotidine 5'-monophosphate and its precursor, orotic acid, serves as a key biomarker of the drug's activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows.

Mechanism of Action

This compound functions as a prodrug, requiring intracellular phosphorylation to exert its inhibitory effects. The primary mechanism involves the following steps:

-

Cellular Uptake: this compound is transported into the cell, likely via nucleoside transporters.

-

Metabolic Activation: Once inside the cell, it is phosphorylated by cellular kinases to its active form, this compound 5'-monophosphate (6-aza-dUMP). This is analogous to the activation of the related compound, 6-azauridine (B1663090), to 6-azauridine 5'-monophosphate (6-aza-UMP).

-

Enzyme Inhibition: 6-aza-dUMP acts as a competitive inhibitor of orotidine 5'-phosphate decarboxylase (ODCase). ODCase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of orotidine 5'-monophosphate (OMP) to uridine monophosphate (UMP).

-

Disruption of Pyrimidine Synthesis: The inhibition of ODCase leads to a halt in the production of UMP, a precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), which are essential for RNA and DNA synthesis, respectively.

-

Accumulation of Precursors: The blockage of the pyrimidine pathway results in the intracellular accumulation of OMP and its precursor, orotic acid. This accumulation is a hallmark of ODCase inhibition.

The overall effect is a depletion of the pyrimidine nucleotide pool, leading to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cells, such as cancer cells, which are highly dependent on the de novo pyrimidine synthesis pathway.

Signaling Pathways and Logical Relationships

De Novo Pyrimidine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory effects of this compound and its analogs on pyrimidine biosynthesis.

| Parameter | Value | Compound | Enzyme/Cell Line | Comments | Reference |

| Ki | 12.4 µM | 6-azauridine-5'-monophosphate (6-aza-UMP) | Orotidine 5'-Phosphate Decarboxylase (ODCase) | Competitive inhibition. 6-aza-UMP is the active metabolite of 6-azauridine, a closely related compound to this compound. | [1] |

| IC50 | Not available | This compound | - | Specific IC50 values for this compound in cancer cell lines were not found in the reviewed literature. | - |

| Metabolite Accumulation | Significant increase | Orotic acid and Orotidine | Human patients treated with 6-azauridine | The accumulation of pyrimidine precursors is a direct consequence of ODCase inhibition. |

Experimental Protocols

Orotidine 5'-Phosphate Decarboxylase (ODCase) Inhibition Assay

This protocol is adapted from a continuous spectrophotometric rate determination assay to measure the inhibition of ODCase by this compound (after its conversion to 6-aza-dUMP).

Principle: The enzymatic conversion of Orotidine 5'-Monophosphate (OMP) to Uridine 5'-Monophosphate (UMP) is monitored by the decrease in absorbance at 295 nm. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Materials:

-

30 mM Tris-HCl buffer, pH 8.0

-

75 mM MgCl2 solution

-

18 mM OMP solution (prepare fresh)

-

Purified ODCase enzyme

-

This compound 5'-monophosphate (inhibitor) solution of varying concentrations

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the following reagents in order:

-

2.50 mL of 30 mM Tris-HCl buffer, pH 8.0

-

0.30 mL of 75 mM MgCl2 solution

-

0.10 mL of the inhibitor solution at various concentrations (or buffer for the control)

-

-

Equilibration: Mix the contents of the cuvette by inversion and equilibrate to 30°C in the spectrophotometer.

-

Baseline Reading: Monitor the absorbance at 295 nm until a stable baseline is achieved.

-

Reaction Initiation: Initiate the reaction by adding 0.10 mL of the ODCase enzyme solution.

-

Data Acquisition: Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

-

Rate Calculation: Determine the rate of the reaction (ΔA295/min) from the linear portion of the curve for both the control and inhibitor-containing reactions.

-

Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration.

-

IC50/Ki Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay at various substrate (OMP) concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Quantification of Intracellular Orotic Acid Accumulation

This protocol outlines a general workflow for the quantification of intracellular orotic acid levels in cultured cells treated with this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle: Cells are treated with the inhibitor, and the intracellular metabolites are extracted. Orotic acid is then separated from other cellular components by HPLC and quantified by MS/MS based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

-

Cell culture reagents

-

This compound

-

Cold methanol (B129727)

-

Cell scrapers

-

Microcentrifuge

-

HPLC-MS/MS system

-

Orotic acid standard

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with this compound at the desired concentration for a specified time. Include an untreated control group.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a sufficient volume of ice-cold 80% methanol to the culture dish.

-

Scrape the cells from the dish in the methanol solution.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the cell suspension vigorously.

-

Incubate on ice for 20 minutes to allow for complete cell lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Separate the metabolites using a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Detect and quantify orotic acid using the mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of orotic acid.

-

Quantify the amount of orotic acid in the cell extracts by comparing their peak areas to the standard curve.

-

Normalize the orotic acid levels to the cell number or total protein concentration.

-

Calculate the fold-change in orotic acid concentration in treated cells compared to untreated controls.

-

Experimental Workflows

ODCase Inhibition Assay Workflow

The following diagram illustrates the workflow for the ODCase inhibition assay.

Intracellular Orotic Acid Quantification Workflow

The following diagram illustrates the workflow for quantifying intracellular orotic acid.

Conclusion

This compound represents a targeted therapeutic strategy aimed at exploiting the reliance of proliferating cells on the de novo pyrimidine biosynthesis pathway. Its mechanism of action, centered on the competitive inhibition of orotidine 5'-phosphate decarboxylase, is well-defined and leads to predictable metabolic consequences, namely the depletion of essential pyrimidine nucleotides and the accumulation of orotic acid. The experimental protocols detailed herein provide a framework for the further investigation of this and similar compounds, enabling researchers to quantify their enzymatic inhibition and cellular effects. The continued study of this compound and other inhibitors of this pathway holds promise for the development of novel anticancer and antiviral therapies.

References

In Vivo Studies of 6-Aza-2'-deoxyuridine in Animal Models: A Technical Guide

Disclaimer: As of the current date, publicly available literature on comprehensive in vivo studies of 6-Aza-2'-deoxyuridine in animal models is exceedingly scarce. Consequently, this technical guide has been constructed by extrapolating data and methodologies from studies on structurally related pyrimidine (B1678525) nucleoside analogs, most notably 5-Aza-2'-deoxycytidine (Decitabine), to provide a foundational framework for researchers, scientists, and drug development professionals. The quantitative data, experimental protocols, and signaling pathways presented herein are illustrative and intended to serve as a starting point for the design of future in vivo investigations of this compound.

Introduction

This compound is a pyrimidine nucleoside analog with a nitrogen atom substituted at the 6th position of the uracil (B121893) ring. Such modifications have historically yielded compounds with potent antiviral and antitumor activities. The structural similarity of this compound to the natural nucleoside 2'-deoxyuridine (B118206) suggests that its biological activity likely stems from its interaction with nucleotide metabolism and DNA synthesis. This guide outlines a prospective approach to the in vivo evaluation of this compound in animal models, covering critical aspects of preclinical development including pharmacokinetics, toxicology, and efficacy.

Postulated Mechanism of Action

Based on its structure and data from related compounds, this compound is likely metabolized intracellularly to its monophosphate, diphosphate, and ultimately triphosphate form, this compound triphosphate (6-Aza-dUTP). This active metabolite can then exert its cytotoxic effects through several potential mechanisms:

-

Inhibition of Thymidylate Synthase: The monophosphate form, this compound monophosphate (6-Aza-dUMP), may act as an inhibitor of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Incorporation into DNA: As a triphosphate, 6-Aza-dUTP could be incorporated into the DNA of replicating cells by DNA polymerases. The presence of this unnatural base could lead to DNA damage, strand breaks, and the induction of apoptosis.

These mechanisms are predicated on the cellular uptake and subsequent phosphorylation of this compound, as depicted in the following signaling pathway diagram.

Structure-Activity Relationship of 6-Aza-2'-deoxyuridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aza-2'-deoxyuridine, a pyrimidine (B1678525) nucleoside analog, and its derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents. The replacement of the carbon atom at the 6-position of the uracil (B121893) ring with a nitrogen atom fundamentally alters the electronic and steric properties of the molecule, leading to a diverse range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and antiviral properties. We will explore how modifications to the pyrimidine ring and the deoxyribose sugar moiety influence their biological targets and efficacy. This document summarizes key quantitative data, details experimental protocols for seminal studies, and visualizes critical biological pathways and experimental workflows.

Anticancer Activity of 6-Azauridine (B1663090) Analogs

The anticancer activity of 6-azauridine analogs is often linked to their ability to interfere with nucleotide metabolism and induce cell death pathways. One of the well-studied mechanisms is the induction of autophagy-mediated cell death.

Mechanism of Action: Autophagy-Mediated Cell Death

6-Azauridine has been shown to induce autophagy-mediated cell death in cancer cells through a signaling pathway involving p53 and AMP-activated protein kinase (AMPK).[1][2] Treatment with 6-azauridine activates autophagic flux, leading to the formation of autophagosomes and subsequent cell death.[1] This process is dependent on the activation of AMPK and is regulated by the tumor suppressor protein p53.[1][2]

Experimental Protocol: Cell Viability Assay

The cytotoxic effects of 6-Azauridine analogs are typically evaluated using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., H460, H1299)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

6-Azauridine analogs

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 6-Azauridine analogs for the desired time period (e.g., 24, 48, or 72 hours).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Antiviral Activity of this compound Analogs

Modifications at the 5-position of the 6-azauracil (B101635) ring have been a key strategy in developing potent antiviral agents, particularly against herpes simplex virus (HSV).

Structure-Activity Relationship of 5-Substituted Analogs

The introduction of substituted vinyl groups at the 5-position of this compound has yielded compounds with significant anti-HSV activity. The nature of the substituent on the vinyl group plays a crucial role in determining the potency and selectivity of these analogs.

| Compound | 5-Substituent | ID50 vs. HSV-1 (µg/mL) | ID50 vs. HSV-2 (µg/mL) |

| 6-aza-BVDU | (E)-5-(2-bromovinyl) | 8 | 190 |

| (E)-5-(2-chlorovinyl) derivative | (E)-5-(2-chlorovinyl) | Similar to 6-aza-BVDU | Similar to 6-aza-BVDU |

| Other vinyl analogs | Various | Weakly active or inactive | Weakly active or inactive |

| BVDU (control) | (E)-5-(2-bromovinyl) | 0.015 | 1.6 |

| Data from J Med Chem. 1986 May;29(5):809-16.[2] |

Experimental Protocol: Antiviral Plaque Reduction Assay

The antiviral activity of this compound analogs is commonly assessed using a plaque reduction assay.

Materials:

-

Vero cells (or other susceptible host cell line)

-

Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2)

-

Eagle's Minimum Essential Medium (MEM) with 5% calf serum

-

This compound analogs

-

Carboxymethylcellulose (CMC) overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed Vero cells in 6-well plates and grow to confluency.

-

Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of HSV-1 or HSV-2.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with MEM containing 0.5% CMC and varying concentrations of the test compounds.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until viral plaques are visible.

-

Fix the cells with methanol (B129727) and stain with crystal violet.

-

Count the number of plaques in each well.

-

The 50% inhibitory dose (ID50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Inhibition of Thymidylate Synthases

This compound analogs, particularly their 5'-monophosphate forms, have been investigated as inhibitors of thymidylate synthases, which are essential enzymes in DNA synthesis.

Structure-Activity Relationship for Thymidylate Synthase Inhibition

The substitution at the 5-position of this compound 5'-monophosphate (6-aza-dUMP) significantly impacts its inhibitory activity against mycobacterial thymidylate synthases, ThyX and ThyA.

| Compound | 5-Substituent | % Inhibition of ThyX at 50 µM | % Inhibition of ThyA at 50 µM |

| 6-aza-dUMP | H | 33 | Not significant |

| 5-Alkyl and 5-Aryl derivatives of 6-aza-dUMP | Alkyl or Aryl | Complete loss of activity | Not significant |

| 3-(octanamido)prop-1-ynyl derivative | 3-(octanamido)prop-1-ynyl | 40 | Not significant |

| Data from Chem Biodivers. 2012 Mar;9(3):536-56.[1] |

Experimental Workflow: Thymidylate Synthase Inhibition Assay

The inhibitory potential of this compound analogs against thymidylate synthases can be determined using a spectrophotometric assay that measures the conversion of dUMP to dTMP.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

Materials:

-

Recombinant mycobacterial ThyX and ThyA enzymes

-

dUMP (2'-deoxyuridine 5'-monophosphate)

-

NADPH

-

5,10-methylenetetrahydrofolate (for ThyA)

-

FAD (for ThyX)

-

6-Aza-dUMP analogs

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)

-

96-well UV-transparent plates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, dUMP, and the appropriate cofactors (NADPH and FAD for ThyX; NADPH and 5,10-methylenetetrahydrofolate for ThyA).

-

Add the 6-Aza-dUMP analogs at various concentrations to the respective wells.

-

Initiate the reaction by adding the ThyX or ThyA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10-15 minutes).

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each analog concentration relative to a control reaction without the inhibitor.

Conclusion

The structural framework of this compound provides a versatile scaffold for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the 5-position of the pyrimidine ring are critical for modulating the antiviral and enzyme inhibitory activities of these analogs. Furthermore, the parent compound, 6-azauridine, has been shown to induce a distinct p53- and AMPK-dependent autophagy-mediated cell death pathway in cancer cells. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new, more potent and selective this compound-based therapeutics. Further exploration of this chemical space holds significant promise for addressing unmet needs in oncology and virology.

References

- 1. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using 6-Aza-2'-deoxyuridine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes